4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol
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Overview
Description
4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H3F4NO4. It is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and fluorination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Reduction: 4-Fluoro-2-amino-5-(trifluoromethoxy)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
2-Nitro-4-(trifluoromethoxy)phenol: Similar structure but with different substitution patterns.
Phenol, 4-(trifluoromethoxy)-: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness: 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol is unique due to the combination of fluorine, nitro, and trifluoromethoxy groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H3F4NO4 |
---|---|
Molecular Weight |
241.10 g/mol |
IUPAC Name |
4-fluoro-2-nitro-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3F4NO4/c8-3-1-4(12(14)15)5(13)2-6(3)16-7(9,10)11/h1-2,13H |
InChI Key |
QFIBSIIHEBRIER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
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